molecular formula C33H41BrFN5O5 B12373137 Antibacterial agent 181

Antibacterial agent 181

Cat. No.: B12373137
M. Wt: 686.6 g/mol
InChI Key: BTJHVQUJQXVOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It exhibits low cytotoxicity and has shown significant efficacy against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 2 μg/mL . This compound is part of the broader class of antibacterial agents designed to combat bacterial infections, particularly those caused by drug-resistant strains.

Preparation Methods

The synthesis of antibacterial agent 181 involves the modification of ciprofloxacin to introduce cationic properties. The synthetic route typically includes:

    Chemical Modification: Ciprofloxacin is chemically modified to enhance its antibacterial properties and reduce cytotoxicity.

    Reaction Conditions: The reactions are carried out under controlled conditions to ensure the stability and efficacy of the final product.

    Industrial Production: Large-scale production involves optimizing the synthetic route to ensure high yield and purity. .

Chemical Reactions Analysis

Antibacterial agent 181 undergoes several types of chemical reactions:

    Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the ciprofloxacin molecule to enhance its antibacterial activity.

    Substitution Reactions: Common reagents used in these reactions include halogens and other electrophiles that can replace specific atoms or groups on the molecule.

    Major Products: The primary product is the modified ciprofloxacin with enhanced antibacterial properties.

Scientific Research Applications

Antibacterial agent 181 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of antibacterial agent 181 involves:

Comparison with Similar Compounds

Antibacterial agent 181 is unique compared to other similar compounds due to its:

    Enhanced Efficacy: Lower MIC values against common bacterial strains.

    Reduced Cytotoxicity: Lower toxicity to human cells compared to other cationic antibacterial agents.

    Similar Compounds: Other compounds in the same class include ciprofloxacin, levofloxacin, and moxifloxacin.

Properties

Molecular Formula

C33H41BrFN5O5

Molecular Weight

686.6 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-7-[4-[1-[2-(octylamino)-2-oxoethyl]pyridin-1-ium-4-carbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;bromide

InChI

InChI=1S/C33H40FN5O5.BrH/c1-2-3-4-5-6-7-12-35-30(40)22-36-13-10-23(11-14-36)32(42)38-17-15-37(16-18-38)29-20-28-25(19-27(29)34)31(41)26(33(43)44)21-39(28)24-8-9-24;/h10-11,13-14,19-21,24H,2-9,12,15-18,22H2,1H3,(H-,35,40,43,44);1H

InChI Key

BTJHVQUJQXVOIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)C[N+]1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.[Br-]

Origin of Product

United States

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